

Technical Support Center: Lignite-Fired Power Plant Efficiency

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Compound of Interest

Compound Name: **LIGNITE**

Cat. No.: **B1179625**

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and technical data to assist researchers and engineers in improving the operational efficiency of **lignite**-fired power plants.

Troubleshooting Guides (Q&A Format)

This section addresses specific operational problems that can lead to significant efficiency losses.

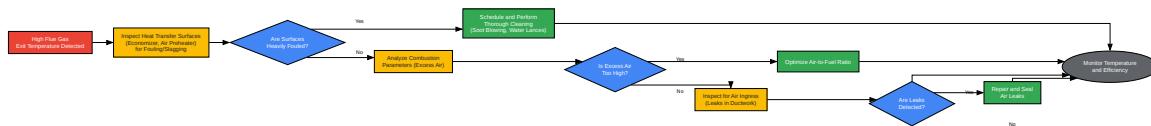
Issue 1: Boiler Slagging and Fouling

- Q1: What are the primary indicators of excessive slagging and fouling in a **lignite**-fired boiler?
 - A1: Key indicators include a reduction in heat transfer efficiency, an increase in flue gas exit temperatures, and visible buildup of ash deposits on furnace walls and superheater tubes.^{[1][2]} Slagging, the formation of molten or partially fused deposits, typically occurs on surfaces exposed to radiant heat, while fouling refers to deposits in the convection pass.^[3] These issues can lead to reduced power generation, increased shutdowns, and higher maintenance costs.^{[1][2]}
- Q2: Our plant is experiencing severe slagging after switching to a new **lignite** source. What are the likely causes and immediate troubleshooting steps?

- A2: The most probable cause is a lower ash fusion temperature in the new **lignite** supply. [1] **Lignite** with high levels of sodium or calcium in the ash is particularly prone to slagging.[4]
 - Immediate Steps:
 - Fuel Analysis: Conduct a thorough analysis of the new **lignite**, focusing on ash composition and ash fusion temperatures.
 - Combustion Tuning: Optimize the air-to-fuel ratio. A reducing atmosphere in the furnace, caused by insufficient oxygen, can lower the ash melting temperature, especially if the ash has a high iron content.[1]
 - Operational Adjustments: Increase the frequency of soot blowing to manage deposit buildup.[5]
 - Consider Fuel Blending: If possible, blend the new **lignite** with a coal source known to have better ash characteristics.
- Q3: What are the long-term solutions for mitigating chronic slagging and fouling?
- A3: Long-term solutions involve a combination of technological upgrades and operational strategies:
 - Boiler Modifications: Applying ceramic coatings to boiler tubes can significantly reduce slag adhesion.[3]
 - Advanced Cleaning Systems: Implement intelligent soot blowing systems that target areas with the heaviest deposits.[5] Acoustic cleaning is another method that can be effective.[5]
 - Fuel Pre-treatment: **Lignite** pre-drying can alter combustion characteristics and, in some cases, reduce slagging propensity.
 - Combustion Optimization: Implement advanced control systems to maintain optimal combustion conditions and minimize the formation of molten ash.[6]

Issue 2: High Flue Gas Exit Temperature

- Q1: The flue gas temperature at the air preheater outlet is consistently high, leading to efficiency loss. What is the troubleshooting workflow?
 - A1: A high flue gas exit temperature indicates that heat is not being effectively transferred from the flue gas to the water/steam cycle. The workflow below outlines the diagnostic process.



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Troubleshooting workflow for high flue gas exit temperature.

Frequently Asked Questions (FAQs)

- Q1: What is the most significant factor impacting the efficiency of a **lignite**-fired power plant?
 - A1: The high moisture content of **lignite** is the most significant challenge.[7][8] Typically ranging from 30% to 70%, this moisture must be evaporated in the boiler, which consumes a substantial amount of energy and reduces the overall thermal efficiency.[7] This process also increases the total volume of flue gas, requiring larger equipment and consuming more auxiliary power.[7]
- Q2: How much can **lignite** pre-drying improve plant efficiency?
 - A2: Modern pre-drying technologies can significantly boost efficiency. Retrofitting a pre-drying system to an existing plant can result in an efficiency gain of about 1 percentage

point.[7][9] For new plants designed to fire 100% dried **lignite**, the thermal efficiency can increase by 4-5 percentage points.[7][9] These systems use waste heat from the plant to dry the **lignite** before it enters the boiler.[7][9]

- Q3: What are the main technologies for **lignite** pre-drying?
 - A3: The leading commercial-scale technologies are based on fluidized bed systems. Key examples include the RWE WTA (fluidized bed dryer with internal waste heat utilization) and Great River Energy's DryFining™ system.[9][10] These processes use low-grade heat, such as from cooled flue gas, to dry the **lignite** before combustion.[9]
- Q4: Besides fuel drying, what other retrofits can improve the performance of an older **lignite** plant?
 - A4: Several retrofits can enhance efficiency and extend operational life.[10] These include upgrading steam turbines with new, more efficient blade designs, installing modern control systems for better combustion management, and replacing aged equipment like pumps and fans.[10][11]

Data Presentation

Table 1: Impact of **Lignite** Pre-Drying on Plant Efficiency and Emissions

Technology /Parameter	Lignite Moisture Reduction	Net Efficiency Gain	CO2 Emission Reduction	Other Emission Reductions	Reference
RWE WTA Dryer (Retrofit)	From ~50% to 12%	~1 percentage point	~2.5% point	-	[8]
GRE DryFining™	From 38% to 29%	~4%	~4%	SO2 & Hg: >40%, NOx: >20%	[8][12]
New Supercritical Plant with Pre-Drying	N/A (designed for dry fuel)	4-5 percentage points	Significant	-	[7]

Table 2: Typical Proximate Analysis of Lignite

Component	Value Range (% by weight)	Impact on Efficiency
Moisture	30 - 60%	High moisture significantly lowers the net calorific value and reduces thermal efficiency.
Ash	10 - 50%	High ash content increases slagging/fouling potential and reduces the heating value.
Volatile Matter	25 - 35%	High volatile matter aids in ignition but can lead to combustion control challenges.
Fixed Carbon	25 - 35%	Represents the primary solid combustible material.

Source: General data derived from multiple sources.[13][14]

Testing and Optimization Protocols

Protocol 1: Boiler Performance and Efficiency Testing (Indirect Method)

This protocol is based on the heat loss method, as specified in standards like ASME PTC 4.[[15](#)][[16](#)][[17](#)]

- Objective: To determine the thermal efficiency of the boiler by quantifying all major heat losses.
- Methodology:
 - Preparation:
 - Ensure the boiler is operating under stable load conditions for at least one hour before the test begins.[[16](#)]
 - Calibrate all necessary instrumentation for measuring temperatures, pressures, and flue gas composition.
 - No soot blowing or blowdown should occur during the test period.[[16](#)]
 - Data Collection (4-hour duration):[[16](#)]
 - Flue Gas Analysis: At the air preheater outlet, measure O₂, CO₂, and CO concentrations every 15 minutes.[[16](#)]
 - Temperature Measurement: Record the flue gas temperature, ambient air temperature, and feedwater temperature every 15 minutes.[[16](#)]
 - Fuel Sampling: Collect representative **lignite** samples at the coal feeder inlet. A composite sample should be created for analysis.[[16](#)]
 - Ash Sampling: Collect samples of both fly ash and bottom ash to determine the percentage of unburned carbon.[[16](#)]
 - Laboratory Analysis:

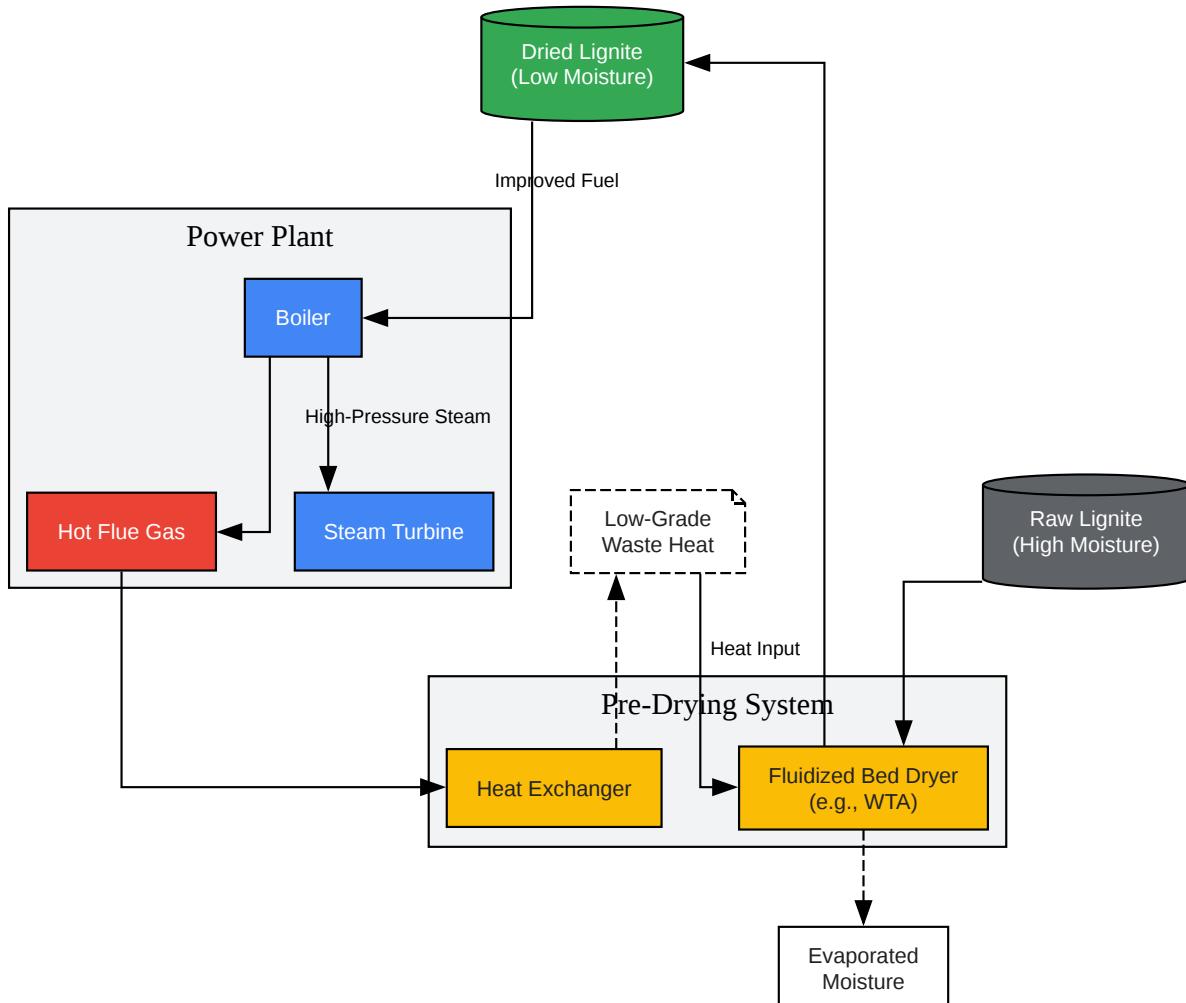
- Fuel: Perform proximate and ultimate analysis on the **lignite** sample to determine its heating value (HHV), moisture, ash, carbon, hydrogen, and sulfur content.[18]
- Ash: Analyze ash samples for unburned carbon content.
- Calculations (Heat Losses):
 - L1: Heat loss due to dry flue gas.
 - L2: Heat loss due to moisture in the fuel.
 - L3: Heat loss due to water from the combustion of hydrogen in the fuel.
 - L4: Heat loss due to incomplete combustion (CO).
 - L5: Heat loss due to unburned carbon in ash.
 - L6: Heat loss from radiation and convection.
- Efficiency Calculation:
 - Boiler Efficiency (%) = $100 - (L1 + L2 + L3 + L4 + L5 + L6)$

Protocol 2: **Lignite** Fuel Characterization

- Objective: To determine the key properties of a **lignite** sample that influence combustion and efficiency.
- Methodology:
 - Sampling: Obtain a representative sample of **lignite** as per standard procedures (e.g., ISO 1988).[19]
 - Sample Preparation: Crush and divide the bulk sample to obtain a homogenized laboratory sample of appropriate particle size (< 400 μm).[18]
 - Proximate Analysis (ASTM D7582 or similar):

- Moisture: Determine the total moisture content by heating the sample in a nitrogen atmosphere and measuring the mass loss.[\[20\]](#)
- Ash: Burn the sample completely in a furnace and weigh the non-combustible residue.[\[20\]](#)
- Volatile Matter: Heat the sample in a covered crucible at a high temperature in the absence of air and measure the mass loss.
- Fixed Carbon: Calculate by difference: $100\% - (\% \text{Moisture} + \% \text{Ash} + \% \text{Volatile Matter})$.
- Ultimate Analysis (ASTM D5373 or similar):
 - Use a combustion analyzer to determine the weight percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Oxygen (O) is calculated by difference.
- Calorific Value:
 - Determine the Higher Heating Value (HHV) using a bomb calorimeter (e.g., ISO 1928).[\[18\]](#)
- Ash Fusion Test (ASTM D1857 or similar):
 - Heat a cone-shaped sample of the **lignite** ash and record the temperatures at which it deforms, melts, and flows. This is critical for predicting slagging behavior.

Visualizations



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Workflow of a **lignite** pre-drying system using waste heat.

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